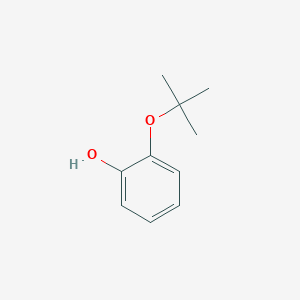
2-Tert-butoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butoxyphenol is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C10H14O2/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7,11H,1-3H3 . It is one of three isomeric tert-butyl phenols .
Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . Its physical and chemical properties are not well-documented in the literature.
Scientific Research Applications
Synthesis and Industrial Applications
2-Tert-butoxyphenol is primarily recognized for its role in organic synthesis and its applications in various industries. A notable application is in the synthesis of p-tert-butylphenol through the acid decomposition of p-tert-butylcumene hydroperoxide. This process, investigated by Yarkina et al. (2019), demonstrates that p-tert-butylphenol, a valuable product in organic synthesis, can be prepared in a 92% yield under specific conditions, highlighting its industrial significance (Yarkina, Kurganova, Frolov, Koshel, & Denisova, 2019).
Advanced Organic Chemistry
In advanced organic chemistry, this compound is used in the preparation of sterically hindered o-(branched alkoxy)-tert-butoxybenzenes, as described by Rast, Stephan, and Mohar (2012). Their research presents a practical method for preparing these compounds, which are crucial for the synthesis of congested phosphorus-based compounds (Rast, Stephan, & Mohar, 2012).
Solid-Phase Synthesis
Beech et al. (2001) explored the use of this compound in the preparation of a new "safety catch" ester linker for solid-phase synthesis. This innovative approach enables the creation of stable esters that facilitate nucleophilic chemistry without reacting at the linking ester group, a significant advancement in the field of solid-phase synthesis (Beech, Coope, Fairley, Gilbert, Main, & Plé, 2001).
Photochemistry and Radical Studies
In the realm of photochemistry and radical studies, Small and Scaiano (1978) investigated the reaction rates of tert-butoxy radicals with various substrates, providing valuable insights into the behavior and reactivity of these radicals. This research is foundational in understanding the chemical properties of tert-butoxy radicals, including those derived from this compound (Small & Scaiano, 1978).
Environmental Implications
Additionally, research by Jobling and Sumpter (1993) revealed that certain derivatives of this compound, such as 4-tert-butylphenol, display weak estrogenic activity in fish, highlighting the environmental implications of these compounds in water systems. This study is crucial for understanding the ecological impact of chemical pollutants derived from this compound (Jobling & Sumpter, 1993).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,4-ditert butyl phenol, have shown antifungal, antioxidant, and cancer-fighting properties .
Mode of Action
Related compounds like 2,4-ditert butyl phenol have been found to suppress oxidation effectively, preventing material degradation and disintegration . They can neutralize free radicals and reduce reactive oxygen species production, making them valuable in stabilizing various compounds .
Biochemical Pathways
Related compounds like 2,4-ditert butyl phenol have shown to affect the oxidative stress pathways .
Result of Action
Related compounds like 2,4-ditert butyl phenol have shown to have antifungal, antioxidant, and cytotoxic activity against cancer cells .
Action Environment
It is known that similar compounds can be degraded in a high-salt environment .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Tert-butoxyphenol are not well-documented. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other compounds .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound can have long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways It can interact with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGFADRHLIZQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methylmorpholin-4-ium; [3-cyano-6-(thiophen-2-yl)-5-(trifluoroacetyl)pyridin-2-yl]sulfanide](/img/structure/B2420070.png)

![1-(2,3-Dihydroindol-1-yl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2420075.png)
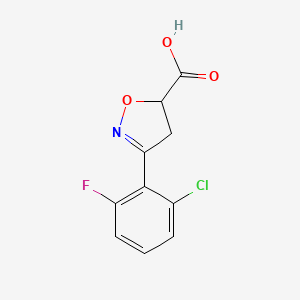
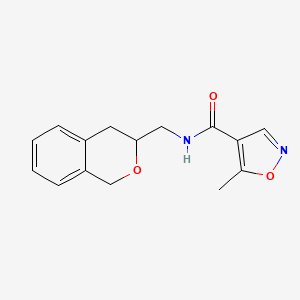
![4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2420079.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2420080.png)
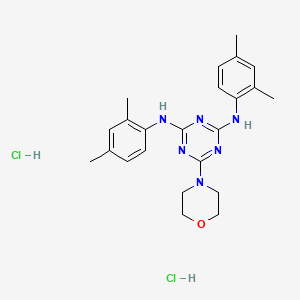
![methyl 4-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]benzoate](/img/structure/B2420084.png)
![2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2420085.png)
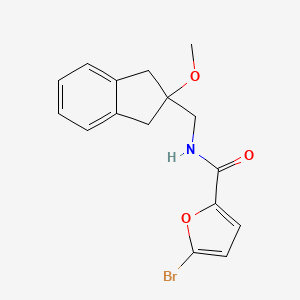
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2420087.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2420092.png)
![4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2420093.png)
